

A Comparative Sequence Analysis of Caltractin Orthologs: Unveiling Evolutionary Divergence and Functional Conservation

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Compound of Interest

Compound Name: *caltractin*

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A deep dive into the sequence, structure, and functional pathways of **caltractin** (also known as centrin) across human, yeast, and green algae reveals a remarkable story of evolutionary conservation intertwined with species-specific adaptations. This guide provides a comparative analysis of **caltractin** orthologs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

Caltractin is a highly conserved, calcium-binding protein that plays a pivotal role in the duplication and function of the centrosome, the primary microtubule-organizing center in animal cells, and its equivalents in other eukaryotes.^[1] This guide examines the orthologs from three distinct evolutionary lineages: *Homo sapiens* (CETN1), *Saccharomyces cerevisiae* (CDC31), and *Chlamydomonas reinhardtii* (**caltractin**).

Quantitative Sequence Comparison

Pairwise sequence alignments reveal a high degree of conservation at the amino acid level, particularly between the human and *Chlamydomonas* orthologs. The analysis highlights the preservation of essential functional domains, such as the calcium-binding EF-hand motifs, across vast evolutionary distances.

Ortholog Pair	Sequence Identity (%)	Sequence Similarity (%)
Homo sapiens (CETN1) vs. Chlamydomonas reinhardtii (caltractin)	70.0%	82.0%
Homo sapiens (CETN1) vs. Saccharomyces cerevisiae (CDC31)	48.8%	67.1%
Saccharomyces cerevisiae (CDC31) vs. Chlamydomonas reinhardtii (caltractin)	50.0%	68.8%

Table 1: Pairwise sequence identity and similarity of **caltractin** orthologs.

Gene Structure: A Tale of Intronic Evolution

The genomic organization of **caltractin** genes showcases significant divergence. The human CETN1 gene is intronless, consisting of a single exon.[2] Similarly, the Saccharomyces cerevisiae CDC31 gene lacks introns. In stark contrast, the Chlamydomonas reinhardtii **caltractin** gene contains six introns, suggesting a more complex evolutionary history of gene regulation in this green alga.[3]

Species	Gene Name	Number of Exons	Number of Introns
Homo sapiens	CETN1	1	0
Saccharomyces cerevisiae	CDC31	1	0
Chlamydomonas reinhardtii	caltractin	7	6

Table 2: Comparison of gene structure for **caltractin** orthologs.

Experimental Protocols

Multiple Sequence Alignment and Pairwise Comparison

Objective: To determine the degree of sequence conservation among **caltractin** orthologs.

Protocol:

- Sequence Retrieval: Obtain the FASTA formatted protein sequences for Homo sapiens CETN1 (NCBI Accession: NP_004057.1), Saccharomyces cerevisiae CDC31 (NCBI Accession: NP_014833.1), and Chlamydomonas reinhardtii **caltractin** (UniProt Accession: P05434) from the National Center for Biotechnology Information (NCBI) and UniProt databases.[\[4\]](#)[\[5\]](#)
- Pairwise Alignment: Perform pairwise sequence alignments for all three combinations of the retrieved sequences using the NCBI BLASTp tool ([--INVALID-LINK--](#)).
 - Enter one sequence as the "Query Sequence" and the other as the "Subject Sequence."
 - Utilize the default alignment parameters (e.g., BLOSUM62 matrix).
 - Record the "Percent Identity" and "Positives" (similarity) from the alignment results.
- Multiple Sequence Alignment: For a comprehensive view of conserved regions, perform a multiple sequence alignment using a tool like Clustal Omega ([--INVALID-LINK--](#)).
 - Paste all three FASTA sequences into the input window.
 - Execute the alignment with default settings.
 - Analyze the resulting alignment to identify conserved residues and domains, particularly the EF-hand motifs.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between **caltractin** orthologs.

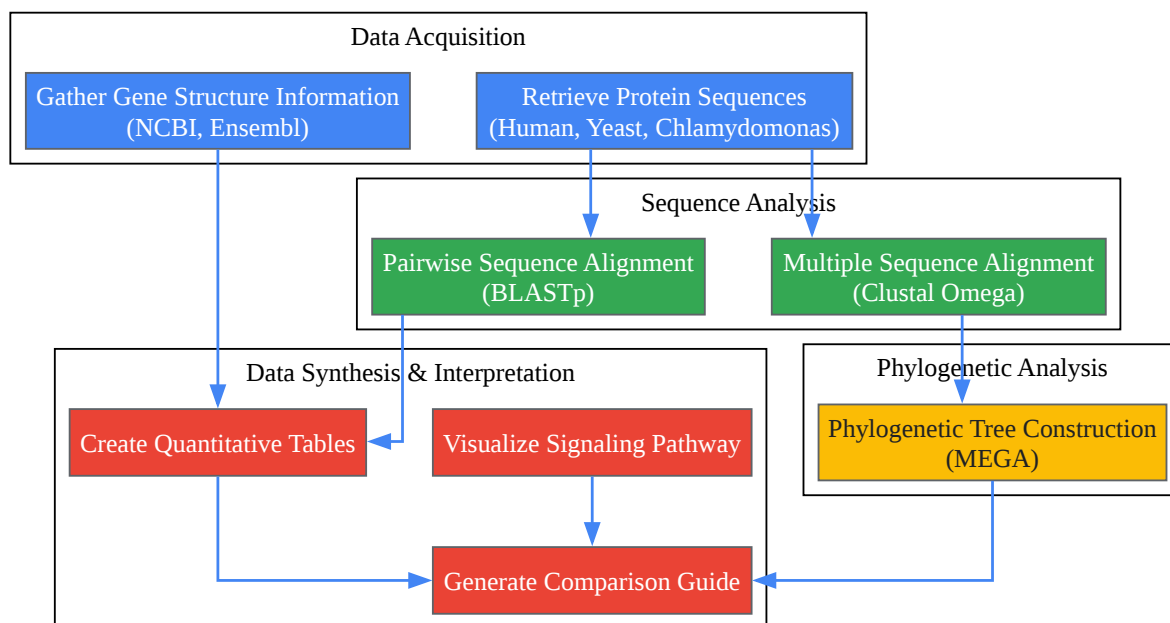
Protocol:

- Sequence Alignment: Perform a multiple sequence alignment of the **caltractin** orthologs and other related EF-hand proteins as described above.

- **Phylogenetic Tree Construction:** Use a phylogenetics software package such as MEGA (Molecular Evolutionary Genetics Analysis) to construct a phylogenetic tree.
 - Import the aligned sequences in FASTA format.
 - Select a suitable substitution model (e.g., JTT or WAG model for proteins).
 - Choose a tree-building method, such as Maximum Likelihood or Neighbor-Joining.
 - Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
- **Tree Visualization:** Visualize and interpret the resulting phylogenetic tree, noting the branching patterns and bootstrap values which indicate the evolutionary relationships.

Visualizing the Workflow and Signaling Pathway

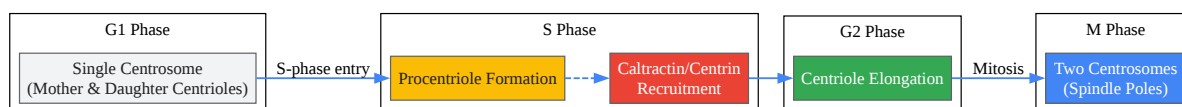
To better understand the process of comparative sequence analysis and the functional context of **caltractin**, the following diagrams have been generated.



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Comparative analysis workflow for **caltractin** orthologs.

Caltractin is a crucial component of the centrosome duplication cycle, a fundamental process for cell division. The following diagram illustrates a simplified model of this pathway.



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